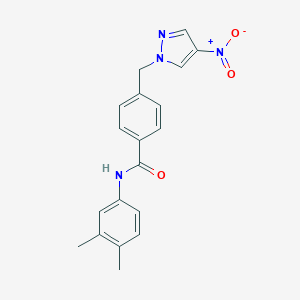
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea, also known as MBTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTU is a synthetic compound that belongs to the family of benzothiazole urea derivatives.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and receptors. 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. This property has led to its investigation as a potential skin whitening agent. 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process.
Biochemical and Physiological Effects:
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea can inhibit the growth of cancer cells, reduce the production of reactive oxygen species, and inhibit the activity of tyrosinase. In vivo studies have shown that 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea can reduce tumor growth in animal models. However, further studies are needed to determine the safety and efficacy of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. It has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea also has limitations. Its mechanism of action is not fully understood, and its safety and efficacy in humans have not been established. Further studies are needed to determine the optimal dosage and administration of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea.
Direcciones Futuras
There are several future directions for the study of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea. In medicinal chemistry, 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea could be further investigated for its potential as an anticancer, antimicrobial, and antioxidant agent. In materials science, 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea could be explored for its potential use in the development of organic semiconductors and optoelectronic devices. In environmental science, 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea could be studied for its ability to remove heavy metals from wastewater. Additionally, further studies are needed to determine the safety and efficacy of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea in humans, including its optimal dosage and administration.
Métodos De Síntesis
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with 3-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The final product is obtained through purification and recrystallization processes. The synthesis of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has been investigated for its anticancer, antimicrobial, and antioxidant properties. In materials science, 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has been explored for its potential use in the development of organic semiconductors and optoelectronic devices. In environmental science, 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea has been studied for its ability to remove heavy metals from wastewater.
Propiedades
Nombre del producto |
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea |
|---|---|
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H15N3O2S/c1-10-4-3-5-11(8-10)17-15(20)19-16-18-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H2,17,18,19,20) |
Clave InChI |
LIMDIQGRNCZGCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)
![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)